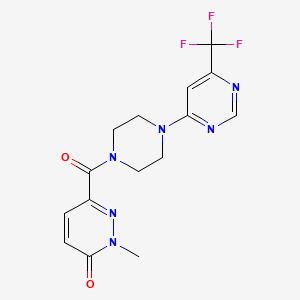

2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

CAS No.: 2034349-54-5

Cat. No.: VC7154124

Molecular Formula: C15H15F3N6O2

Molecular Weight: 368.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034349-54-5 |

|---|---|

| Molecular Formula | C15H15F3N6O2 |

| Molecular Weight | 368.32 |

| IUPAC Name | 2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C15H15F3N6O2/c1-22-13(25)3-2-10(21-22)14(26)24-6-4-23(5-7-24)12-8-11(15(16,17)18)19-9-20-12/h2-3,8-9H,4-7H2,1H3 |

| Standard InChI Key | ICZBKKOLUOEXNR-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Introduction

The compound 2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a trifluoromethyl-pyrimidine moiety and a piperazine group. Such compounds are of significant interest in medicinal chemistry due to their potential as bioactive agents, particularly in antiviral, anticancer, and anti-inflammatory drug development.

This article provides an in-depth review of the chemical structure, synthesis, properties, and potential applications of this compound.

Synthesis

The synthesis of this compound likely involves a multi-step process combining pyridazinone derivatives with substituted piperazines and trifluoromethyl-pyrimidine intermediates. While specific details for this compound are not directly available, similar compounds are synthesized via:

-

Preparation of Pyridazinone Core:

-

Starting with hydrazine derivatives reacting with diketones or carboxylic acid derivatives under controlled conditions.

-

-

Introduction of Piperazine Moiety:

-

Coupling reactions using reagents like carbodiimides (e.g., DCC) or acid chlorides.

-

-

Attachment of Trifluoromethyl-Pyrimidine:

-

Nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the pyrimidine ring.

-

-

Final Purification:

-

Column chromatography or recrystallization to achieve high purity.

-

Biological Relevance

Compounds containing pyridazinone and trifluoromethyl-pyrimidine scaffolds have demonstrated diverse biological activities:

-

Antiviral Activity:

-

Anti-inflammatory Potential:

-

Anticancer Applications:

Potential Applications

The unique structural features of this compound suggest potential applications in:

-

Drug Discovery:

-

As a lead compound for designing kinase inhibitors or enzyme modulators.

-

-

Agrochemicals:

-

Pharmaceutical Development:

-

The combination of pyridazinone and trifluoromethyl-pyrimidine scaffolds makes it suitable for further exploration in therapeutic areas such as neurodegenerative diseases.

-

Research Gaps and Future Directions

Despite its promising structure, detailed pharmacological studies on this specific compound are lacking. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies:

-

To optimize biological activity by modifying substituents on the pyridazinone or piperazine rings.

-

-

Toxicological Profiling:

-

Comprehensive in vitro and in vivo studies to ensure safety for pharmaceutical applications.

-

-

Computational Modeling:

-

Molecular docking and dynamics simulations to predict binding affinities with biological targets.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume